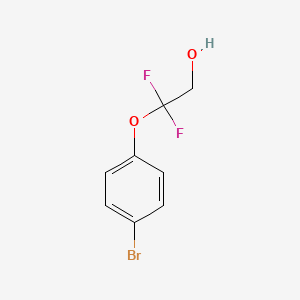

2-(4-Bromophenoxy)-2,2-difluoroethanol

Description

Significance of Aryl Difluoroether Motifs in Contemporary Chemical Research

Aryl difluoroether motifs, characterized by an Ar-O-CF2- linkage, are of considerable interest in modern chemical research, particularly in the realm of drug discovery and materials science. The incorporation of the difluoromethyl group (CF2H) can significantly alter the physicochemical properties of a molecule, often leading to improved pharmacological profiles. nih.govnih.gov

One of the key attributes of the difluoromethyl group is its ability to serve as a bioisostere for other functional groups, such as hydroxyl (OH), thiol (SH), or amine (NH) groups. nih.gov This bioisosteric replacement can lead to enhanced metabolic stability, as the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the molecule less susceptible to metabolic degradation. nih.gov

Furthermore, the introduction of a difluoromethyl ether moiety can modulate a molecule's lipophilicity, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The CF2H group is considered a lipophilic hydrogen bond donor, a unique characteristic that can influence a drug's interaction with its biological target. nih.govresearchgate.net This modulation of lipophilicity can also improve a compound's permeability across biological membranes. nih.gov

From a structural standpoint, the difluoromethylene group can influence the conformational preferences of a molecule. researchgate.net Unlike the planar preference of simple aryl ethers or the orthogonal orientation of aryl trifluoromethyl ethers, aryl difluoromethyl ethers have a smaller rotational barrier, allowing them to access a wider range of conformations. researchgate.net This conformational flexibility can be advantageous for optimizing the binding affinity of a drug to its receptor. The introduction of this functionality has been recognized as a powerful tool for conformational design with a minimal steric footprint. researchgate.net

Overview of Research Trajectories for 2-(4-Bromophenoxy)-2,2-difluoroethanol

Research concerning this compound has primarily focused on its synthesis and subsequent functionalization to create a diverse range of derivatives. The presence of both a reactive hydroxyl group and a bromine atom on the aromatic ring makes this compound a versatile building block for further chemical modifications.

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from general methods for the preparation of aryl difluoromethyl ethers. One common approach involves the difluoromethylation of the corresponding phenol (B47542), 4-bromophenol (B116583), using various difluoromethylating agents.

The primary research trajectory for this compound has been its use as a scaffold for the introduction of various functional groups. The hydroxyl group of the ethanol (B145695) moiety can be readily derivatized through reactions such as etherification and esterification. The bromo-substituent on the phenyl ring also offers a handle for a variety of cross-coupling reactions, allowing for the introduction of a wide array of substituents.

A notable study outlines several functionalization pathways for this compound, highlighting its utility in generating more complex molecules. researchgate.net These transformations underscore the compound's potential as a key intermediate in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. The following table summarizes the documented functionalization reactions of this compound. While specific yields for these reactions are not provided in the source, the conditions offer valuable insight into the reactivity of the molecule.

Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Propargylation | Propargyl bromide, Cs2CO3, DMF, rt, 48 h | 1-Bromo-4-(2,2-difluoro-3-(prop-2-yn-1-yloxy)ethoxy)benzene |

| Allylation | Allyl bromide, Cs2CO3, DMF, rt, 24 h | 4-(3-(Allyloxy)-2,2-difluoroethoxy)-1-bromobenzene |

| Esterification | Benzyl (B1604629) 2-bromoacetate, Cs2CO3, DMF, rt, 17 h | Benzyl 2-(2-(4-bromophenoxy)-2,2-difluoroethoxy)acetate |

| Sulfonylation | Tf2O, pyridine, CH2Cl2, 0 °C, 2 h | 2-(4-Bromophenoxy)-2,2-difluoroethyl trifluoromethanesulfonate |

| Amination | H-l-Ala-OEt*HCl, DIPEA, DMF, rt, 17 h | Ethyl (S)-2-((2-(4-bromophenoxy)-2,2-difluoroethyl)amino)propanoate |

Data sourced from ResearchGate. researchgate.net Specific yield data was not provided in the referenced material.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c9-6-1-3-7(4-2-6)13-8(10,11)5-12/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBLJFRMOBDPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(CO)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2 4 Bromophenoxy 2,2 Difluoroethanol

Established Synthetic Pathways

Established routes to 2-(4-bromophenoxy)-2,2-difluoroethanol primarily rely on conventional organic transformations, including the reduction of ester precursors and nucleophilic substitution reactions.

A common and effective method for preparing 2,2-difluoroethanols is the chemical reduction of their corresponding 2,2-difluoroacetate esters. google.comchemicalbook.com This strategy is directly applicable to the synthesis of the title compound, starting from an appropriate ester precursor like ethyl 2-(4-bromophenoxy)-2,2-difluoroacetate.

The transformation involves the conversion of the ester functional group to a primary alcohol. Powerful reducing agents are typically required for this process due to the electron-withdrawing nature of the adjacent difluoromethylene group. Reagents such as lithium aluminum hydride (LiAlH₄) are often employed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to achieve high yields. google.com The general reaction is outlined below.

Table 1: Reduction of Ester Precursor

| Precursor | Reagent(s) | Product |

| Ethyl 2-(4-bromophenoxy)-2,2-difluoroacetate | Lithium aluminum hydride | This compound |

Nucleophilic substitution provides a foundational method for constructing the key ether linkage in the molecule. This approach typically involves the reaction of a nucleophilic phenoxide with an electrophilic two-carbon difluorinated synthon.

The most common variant of this pathway is analogous to the Williamson ether synthesis. In this route, 4-bromophenol (B116583) is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic 4-bromophenoxide. This intermediate then reacts with an electrophile such as ethyl bromodifluoroacetate. This reaction forms the ester precursor, which is subsequently reduced as described in section 2.1.1. This two-step sequence is often more practical than a direct reaction with a 2-halo-2,2-difluoroethanol derivative.

Table 2: Nucleophilic Substitution for Ether Linkage Formation

| Nucleophile | Electrophile | Intermediate Product |

| 4-Bromophenoxide | Ethyl bromodifluoroacetate | Ethyl 2-(4-bromophenoxy)-2,2-difluoroacetate |

A conceptually different approach involves the introduction of the fluorine atoms at a later stage of the synthesis. This would begin with a non-fluorinated precursor, such as 2-(4-bromophenoxy)ethanol. uni.luglpbio.com The strategy would then rely on the direct fluorination of the carbon atom adjacent to the ether oxygen.

This transformation is challenging and requires specialized electrophilic fluorinating reagents. The gem-difluorination of a methylene (B1212753) group activated by an adjacent oxygen atom can be achieved, but often requires harsh conditions and can suffer from a lack of selectivity, potentially leading to mono-fluorination or over-fluorination. This route is less commonly employed for preparative scale synthesis of this specific target compared to building block approaches that already contain the difluoromethylene moiety.

Table 3: Hypothetical Direct Fluorination Route

| Precursor | Reagent(s) | Product |

| 2-(4-Bromophenoxy)ethanol | Electrophilic Fluorinating Agent | This compound |

Advanced Synthetic Techniques

While established methods are effective, advanced synthetic techniques aim to provide greater control over molecular architecture, although their applicability depends on the specific structural features of the target molecule.

Stereoselective synthesis is concerned with controlling the formation of stereoisomers. The target molecule, this compound, is achiral as the C-2 carbon is bonded to two identical fluorine atoms, and there are no other stereocenters in the molecule. Consequently, stereoselective synthesis methodologies such as the use of chiral auxiliaries or asymmetric catalysis are not applicable to the direct synthesis of this specific compound.

Regioselectivity is a critical consideration, particularly in the nucleophilic substitution pathway described in section 2.1.2. The reaction involves the 4-bromophenoxide anion, which is an ambident nucleophile, meaning it has two potentially reactive sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions relative to the hydroxyl group).

For the synthesis of this compound, O-alkylation is the desired outcome, while C-alkylation would lead to undesired regioisomers. Under standard conditions for Williamson ether synthesis (e.g., using a polar aprotic solvent), the reaction overwhelmingly favors O-alkylation, leading to the formation of the desired ether linkage with high regioselectivity. rsc.org This selectivity ensures that the difluoroethyl group is attached to the phenolic oxygen, not the aromatic ring.

Table 4: Regioselective Alkylation of 4-Bromophenoxide

| Reaction Type | Product Structure | Outcome |

| O-alkylation | 2-(4-Bromophenoxy)-2,2-difluoroacetate derivative | Desired |

| C-alkylation | 2-(2-Alkyl-4-bromophenoxy)-2,2-difluoroacetate derivative | Undesired |

Mechanistic Investigations of Reactions Involving 2 4 Bromophenoxy 2,2 Difluoroethanol

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for 2-(4-bromophenoxy)-2,2-difluoroethanol primarily involves nucleophilic substitution and functionalization of its hydroxyl group. The presence of the electron-withdrawing difluoroethyl group and the bromophenoxy moiety influences the reactivity of the molecule.

One common reaction pathway involves the deprotonation of the hydroxyl group by a base to form an alkoxide, which then acts as a nucleophile. For instance, in the functionalization of 2-(4-bromophenoxy)-2,2-difluoro-ethanol, reagents such as propargyl bromide, allyl bromide, and benzyl (B1604629) 2-bromoacetate are used in the presence of a base like cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF). researchgate.net The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

The transition state for such an SN2 reaction would involve the partial formation of a new bond between the oxygen of the alkoxide and the electrophilic carbon of the alkylating agent, and the simultaneous partial breaking of the bond between the carbon and the leaving group (e.g., bromide). The geometry of the transition state is crucial in determining the reaction rate and stereochemistry. Computational studies on analogous SN2 reactions suggest that the transition state is characterized by a specific arrangement of the participating atoms, with the nucleophile attacking the carbon center from the side opposite to the leaving group. rsc.org The tightness of this transition state can be influenced by the nature of the nucleophile, electrophile, and leaving group. rsc.org

Another potential reaction pathway involves the transformation of the hydroxyl group into a better leaving group, for example, by reaction with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of pyridine. researchgate.net This forms a triflate ester, which is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

Role of Intermediates and Reaction Kinetics

In stepwise reaction mechanisms, such as a potential nucleophilic aromatic substitution (SNAr) at the brominated phenyl ring, a Meisenheimer complex could be a key intermediate. This would involve the attack of a nucleophile on the carbon atom bearing the bromine, leading to a resonance-stabilized anionic intermediate. However, SNAr reactions typically require strong electron-withdrawing groups ortho or para to the leaving group, and the difluoroethoxy group's electronic effect in this context would need to be considered.

The kinetics of these reactions are dependent on the concentrations of the reactants and the rate constants of the elementary steps. For the SN2 functionalization of the hydroxyl group, the reaction is expected to be second order, with the rate depending on the concentrations of both the alkoxide and the alkylating agent.

| Reactant | Reagent | Base | Solvent | Reaction Type | Plausible Intermediate |

| This compound | Propargyl bromide | Cs2CO3 | DMF | SN2 | Alkoxide |

| This compound | Allyl bromide | Cs2CO3 | DMF | SN2 | Alkoxide |

| This compound | Benzyl 2-bromoacetate | Cs2CO3 | DMF | SN2 | Alkoxide |

| This compound | Trifluoromethanesulfonic anhydride | Pyridine | CH2Cl2 | O-Sulfonylation | Oxonium ion |

Catalytic Mechanisms in Synthesis and Transformation

While many functionalizations of this compound can proceed under basic conditions, catalysis can play a significant role in achieving higher efficiency and selectivity. Transition-metal catalysis, for example, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

For transformations involving the aromatic bromine atom, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination could be employed. The catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

Transmetalation (for Suzuki coupling) or Carbopalladation/β-Hydride Elimination (for Heck coupling): The second reactant (e.g., a boronic acid in Suzuki coupling) reacts with the palladium complex.

Reductive Elimination: The coupled product is released, and the palladium(0) catalyst is regenerated.

The specific ligands on the palladium catalyst are crucial in modulating its reactivity and stability throughout the catalytic cycle.

Radical and Ionic Pathway Analysis

Reactions involving this compound can potentially proceed through either ionic or radical pathways, depending on the reaction conditions and reagents.

Ionic Pathways are exemplified by the SN2 reactions discussed earlier, where charged intermediates (alkoxides) and polar transition states are involved. These reactions are typically favored in polar solvents. Nucleophilic aromatic substitution, if it were to occur, would also be an ionic process.

Radical Pathways could be initiated by radical initiators or photolysis. The carbon-bromine bond in the 4-bromophenoxy group is susceptible to homolytic cleavage under certain conditions, which could lead to an aryl radical. This radical could then participate in various radical-mediated transformations. For instance, in the context of photocatalytic reduction, a molecule like 4-bromobenzaldehyde (B125591) can undergo debromination via a radical mechanism. rsc.org A similar pathway could be envisaged for this compound.

The competition between ionic and radical pathways can be influenced by factors such as the presence of radical initiators or inhibitors, the use of light, and the nature of the solvent.

| Pathway Type | Key Characteristics | Potential Reactions of this compound |

| Ionic | Involves charged intermediates and transition states; favored in polar solvents. | SN2 functionalization of the hydroxyl group; potential SNAr at the aromatic ring. |

| Radical | Involves species with unpaired electrons; initiated by light or radical initiators. | Homolytic cleavage of the C-Br bond; radical-mediated cross-coupling reactions. |

Computational Approaches to Mechanistic Understanding

In the absence of extensive experimental mechanistic studies for this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding its reactivity. rsc.orglouisville.edu

Elucidating Reaction Pathways and Transition States: DFT calculations can be used to map out the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. escholarship.org This allows for the theoretical determination of the structures and energies of transition states. nih.gov By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. For instance, DFT could be used to model the transition state of the SN2 reaction of the corresponding alkoxide with an alkyl halide, providing insights into the reaction barrier.

Investigating Intermediates: The stability of potential reaction intermediates, such as alkoxides or Meisenheimer complexes, can be calculated using DFT. This information is crucial for assessing the feasibility of a proposed reaction mechanism.

Analyzing Catalytic Cycles: Computational methods can model the individual steps of a catalytic cycle, such as oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. This can help in understanding the role of the catalyst and ligands in promoting the reaction.

Distinguishing Between Radical and Ionic Pathways: DFT can be used to calculate the bond dissociation energies, which can indicate the propensity of a bond to undergo homolytic cleavage and initiate a radical reaction. louisville.edu By comparing the calculated energy barriers for ionic and radical pathways, the preferred mechanism under specific conditions can be determined.

Derivatization and Functionalization Chemistry of 2 4 Bromophenoxy 2,2 Difluoroethanol

Transformations at the Hydroxyl Moiety

The primary alcohol group (–CH₂OH) in 2-(4-Bromophenoxy)-2,2-difluoroethanol is a prime site for derivatization. Standard alcohol chemistry can be applied to introduce a variety of functional groups, thereby modifying the compound's properties and enabling its use in subsequent synthetic steps. These transformations typically involve O-alkylation, esterification, or conversion of the hydroxyl group into a good leaving group for substitution reactions.

Research has demonstrated several successful transformations at this position. researchgate.net For instance, the hydroxyl group can be readily alkylated under basic conditions using electrophiles like propargyl bromide, allyl bromide, or benzyl (B1604629) 2-bromoacetate. researchgate.net The presence of a base, such as cesium carbonate (Cs₂CO₃), facilitates the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophile. researchgate.net

Furthermore, the hydroxyl group can be converted into a triflate (–OTf), an excellent leaving group, by reacting it with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like pyridine. researchgate.net This triflate derivative is highly activated for nucleophilic substitution reactions, allowing for the introduction of a broader range of functionalities, including amino groups via reaction with amino acid esters. researchgate.net

| Reagents and Conditions | Product Functional Group | Reference |

| i) Propargyl bromide, Cs₂CO₃, DMF, rt, 48 h | Propargyl ether | researchgate.net |

| ii) Allyl bromide, Cs₂CO₃, DMF, rt, 24 h | Allyl ether | researchgate.net |

| iii) Benzyl 2-bromoacetate, Cs₂CO₃, DMF, rt, 17 h | Ester-linked benzyl ether | researchgate.net |

| iv) Tf₂O, pyridine, CH₂Cl₂, 0 °C, 2 h | Triflate (–OTf) | researchgate.net |

| v) H-l-Ala-OEt*HCl, DIPEA, DMF, rt, 17 h (on triflate) | Alanine ethyl ester adduct | researchgate.net |

Functionalization of the Bromophenyl Ring

The aryl bromide present in the molecule is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the elaboration of the aromatic core, connecting it to other molecular fragments.

Cross-Coupling Methodologies: The bromine atom on the phenyl ring is ideally positioned for various palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Stille, Negishi, and Sonogashira couplings can be employed to introduce alkyl, alkenyl, alkynyl, or aryl substituents. For example, in a typical Suzuki coupling, the aryl bromide would be reacted with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. beilstein-journals.orgresearchgate.net This approach is highly efficient for creating biaryl structures or attaching complex side chains. Similarly, Negishi and Stille couplings utilize organozinc and organotin reagents, respectively, offering complementary reactivity. researchgate.net The Sonogashira reaction allows for the direct installation of terminal alkynes, providing a gateway to further functionalization. researchgate.net

Electrophilic Aromatic Substitution: Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The existing substituents—the bromine atom and the 2,2-difluoroethoxy group—dictate the position of any new substituent. The ether group (–OCF₂CH₂OH) is an activating group and an ortho-, para- director. youtube.com The bromine atom is a deactivating group but is also an ortho-, para- director. youtube.com Since the para position is already occupied by the bromine, any electrophilic attack will be directed to the positions ortho to the ether linkage. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid). masterorganicchemistry.com The rate-determining step in these reactions is the attack of the aromatic ring on the electrophile, which disrupts aromaticity to form a carbocation intermediate. masterorganicchemistry.com

Reactivity of the Difluoroethoxy Group

The difluoroethoxy group (–OCF₂CH₂OH) is a defining feature of the molecule and is generally stable under many reaction conditions. The carbon-fluorine bonds are exceptionally strong, making the CF₂ group chemically robust. The primary reactivity associated with this moiety stems from the strong electron-withdrawing effect of the two fluorine atoms. This inductive effect influences the adjacent ether oxygen and the rest of the molecule.

The fluorine atoms increase the acidity of the nearby C-H protons, although they are not typically reactive enough for deprotonation under standard basic conditions. More significantly, the electron-withdrawing nature of the CF₂ group modulates the electron density of the attached phenyl ring, influencing its reactivity in processes like electrophilic aromatic substitution. This group also imparts unique conformational properties and can act as a bioisostere for other chemical groups in medicinal chemistry applications. beilstein-journals.org

Role as a Key Synthetic Building Block

The ability to selectively functionalize its different moieties makes this compound a valuable intermediate in the synthesis of more elaborate chemical structures, including macrocycles, heterocyclic compounds, and other complex molecules.

The introduction of difluorinated functionalities is a powerful strategy for conformational design in molecules like macrocycles. researchgate.net Derivatives of this compound are effective building blocks for creating fluorinated macrocyclic scaffolds. researchgate.net A common synthetic strategy involves first functionalizing the hydroxyl group to introduce a reactive handle, such as an alkyne or an alkene. researchgate.net In parallel, the bromophenyl ring can be modified via cross-coupling to attach another part of the macrocycle precursor. The final ring-closing metathesis or other cyclization reaction then incorporates the aryl difluoromethylene ether system into the macrocyclic backbone. The presence of the CF₂ group can enforce specific conformations and improve metabolic stability or other ADME properties. nih.gov

Aryl bromides and their derivatives are common starting materials for the synthesis of a wide array of heterocyclic compounds. While direct examples starting from this compound are specific to proprietary synthesis, related structures like 2-(4-Bromophenoxy)propanohydrazide are established as important intermediates for synthesizing azoles and oxadiazoles. researchgate.netnih.gov Following a similar logic, the title compound can be converted into precursors for heterocycles. For instance, the aryl bromide can undergo palladium-catalyzed amination or other coupling reactions to form a bond with a nitrogen-containing fragment, which can then be cyclized to form nitrogen-containing heterocycles. The hydroxyl group can also be transformed into a group that participates in a cyclization reaction to form oxygen-containing heterocycles.

The compound's utility as an intermediate in complex molecule assembly lies in the orthogonal reactivity of its functional groups. A synthetic chemist can perform a sequence of reactions, addressing each reactive site independently. A typical synthetic route might involve:

Protection or derivatization of the hydroxyl group to prevent interference in subsequent steps. researchgate.net

Cross-coupling at the aryl bromide to connect the core fragment to another complex part of the target molecule. beilstein-journals.org

Deprotection or further transformation of the hydroxyl moiety to complete the synthesis.

This step-wise approach allows for the strategic introduction of the this compound core into a larger molecular architecture, making it a key building block for pharmaceuticals and functional materials where the unique electronic and conformational properties of the difluoroethoxy group are desired. google.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

In the ¹H NMR spectrum of 2-(4-Bromophenoxy)-2,2-difluoroethanol, distinct signals are expected for the aromatic protons and the aliphatic protons of the difluoroethanol moiety. The protons on the brominated benzene (B151609) ring would typically appear as a set of doublets in the aromatic region (δ 7.0-7.8 ppm) due to ortho- and meta-couplings. The methylene (B1212753) (-CH₂-) protons adjacent to the oxygen atom would likely exhibit a triplet, and the hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ ppm) |

| Aromatic Protons (ortho to Br) | ~ 7.5 |

| Aromatic Protons (ortho to O) | ~ 7.0 |

| Methylene Protons (-OCH₂-) | ~ 4.0 |

| Hydroxyl Proton (-OH) | Variable |

This is an interactive data table. Click on the headers to sort.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be observed for the aromatic carbons and the aliphatic carbons. The carbon atom attached to the bromine would be significantly shielded, while the carbon attached to the oxygen would be deshielded. The two carbons of the difluoroethanol group would also show characteristic shifts, with the carbon bearing the two fluorine atoms exhibiting a triplet due to C-F coupling.

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ ppm) |

| Aromatic Carbon (C-Br) | ~ 118 |

| Aromatic Carbon (C-O) | ~ 158 |

| Other Aromatic Carbons | 120-135 |

| Methylene Carbon (-OCH₂-) | ~ 65 |

| Difluoromethylene Carbon (-CF₂-) | ~ 115 (triplet) |

This is an interactive data table. Click on the headers to sort.

¹⁹F NMR is particularly informative for fluorinated compounds. In the case of this compound, a single signal would be expected for the two equivalent fluorine atoms. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY would reveal the coupling relationships between protons, while HSQC would correlate each proton with its directly attached carbon atom. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, aiding in the confirmation of the three-dimensional structure.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a hypothetical MS/MS analysis of this compound (molecular weight: 253.05 g/mol ), the fragmentation pathways would be dictated by the weakest bonds and the stability of the resulting fragments.

The primary fragmentation would likely occur at the ether linkage and the carbon-carbon bond of the ethanol (B145695) moiety. The 4-bromophenoxy group provides a stable aromatic fragment. Cleavage of the ether bond could produce a 4-bromophenoxonium ion or a 4-bromophenoxy radical. Another significant fragmentation pathway would involve the loss of the difluoroethanol group or parts of it.

Key fragmentation patterns can be predicted based on the analysis of similar structures, such as 2-(4-Bromophenoxy)ethanol. nist.gov The presence of two fluorine atoms would significantly influence the fragmentation, potentially leading to the loss of hydrogen fluoride (B91410) (HF) or related fluorinated fragments.

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragmentation | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | Cleavage of C-O ether bond | 173/175 | C₂H₃F₂O |

| [M+H]⁺ | Cleavage of Ar-O bond | 83 | C₆H₅BrO |

| [M+H]⁺ | Loss of water | 235/237 | H₂O |

| [M+H]⁺ | Loss of Hydrogen Fluoride | 233/235 | HF |

| 173/175 | Loss of CO | 145/147 | CO |

| 173/175 | Loss of Br radical | 94 | Br |

Note: The table presents theoretical fragmentation pathways. m/z values for bromine-containing fragments are shown as isotopic pairs (⁷⁹Br/⁸¹Br).

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. For this compound, these spectra would be characterized by vibrations corresponding to the aromatic ring, the ether linkage, the C-F bonds, and the hydroxyl group.

While specific spectra for this compound are not available, data from the non-fluorinated analog, 2-(4-Bromophenoxy)ethanol, can provide a reference for many of the expected vibrational modes. nist.gov

Aromatic Ring: The 1,4-disubstituted (para) benzene ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations around 850-800 cm⁻¹, which are indicative of the substitution pattern.

Ether Linkage: A strong C-O-C stretching band is expected. Aryl-alkyl ethers typically show an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

Hydroxyl Group: A broad O-H stretching band would appear in the region of 3600-3200 cm⁻¹ due to hydrogen bonding. A C-O stretching vibration for the alcohol group would also be present, typically around 1050 cm⁻¹.

C-F Bonds: The presence of the gem-difluoro group (CF₂) would result in very strong and characteristic C-F stretching absorptions in the IR spectrum, typically found in the 1400-1000 cm⁻¹ region.

C-Br Bond: A C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H | Stretching | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2990 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| C-F | Stretching | 1400 - 1000 | Very Strong |

| Aryl Ether C-O | Asymmetric Stretching | ~1250 | Strong |

| Alcohol C-O | Stretching | ~1050 | Strong |

| Aromatic C-H | Out-of-plane Bending | 850 - 800 | Strong |

| C-Br | Stretching | 600 - 500 | Medium |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within a molecule, providing information about its chromophores. The primary chromophore in this compound is the 4-bromophenyl group.

The UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. In comparison to unsubstituted benzene, which shows absorption bands around 204 nm and 256 nm, the presence of the oxygen (alkoxy) and bromine substituents will cause a bathochromic (red) shift in the absorption maxima. Both the -OAr and -Br groups are auxochromes that extend the conjugation and shift the absorption to longer wavelengths.

The spectrum would likely exhibit two main absorption bands, analogous to the E2 (ca. 200-230 nm) and B (ca. 250-290 nm) bands of substituted benzenes. The exact position of the maximum absorption wavelength (λmax) would be influenced by the solvent polarity.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Predicted λmax Region (nm) |

| π → π | 4-Bromophenyl Ring | 220 - 240 |

| π → π | 4-Bromophenyl Ring | 270 - 290 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. As of now, the crystal structure of this compound has not been reported in public databases.

If a single-crystal X-ray diffraction study were to be performed, it would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule. This would reveal the precise conformation of the 2,2-difluoroethanol (B47519) side chain relative to the plane of the bromophenyl ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated. A key feature would likely be intermolecular hydrogen bonding involving the hydroxyl group (O-H···O), which could lead to the formation of chains or networks of molecules in the solid state.

Conformational Analysis: The study would reveal the preferred conformation of the C-O-C-C dihedral angle, determining the spatial relationship between the aromatic ring and the aliphatic side chain.

For illustrative purposes, the crystal structure of a related compound, 2-(4-Bromophenoxy)propanohydrazide, demonstrates the formation of columns stabilized by intermolecular N-H···O hydrogen bonds. researchgate.net A similar, strong hydrogen-bonding motif would be expected for this compound, driven by its terminal hydroxyl group.

Computational and Theoretical Chemistry Applied to 2 4 Bromophenoxy 2,2 Difluoroethanol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 2-(4-Bromophenoxy)-2,2-difluoroethanol. DFT calculations can elucidate a variety of electronic properties that are crucial for understanding the molecule's behavior.

Key electronic properties that can be determined using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a higher propensity for chemical reactions.

For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to significantly influence the electronic landscape. DFT calculations would likely reveal a polarization of the electron density, with the electronegative halogen atoms drawing electron density away from the aromatic ring and the ethanol (B145695) moiety. This would result in specific regions of the molecule being more susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates resistance to oxidation |

| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate to high | Implies good kinetic stability |

| Dipole Moment | Significant | Due to the presence of electronegative atoms |

| Electrostatic Potential | Negative potential near O, F, and Br atoms | Highlights sites for electrophilic attack |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions with other molecules. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. This is particularly important for this molecule due to the rotational freedom around the ether linkage and the C-C bond of the ethanol group.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, bends, and interacts with its environment, such as a solvent. These simulations can help to understand the conformational preferences of the molecule in different media and at various temperatures. For instance, in a polar solvent, conformations that expose the polar hydroxyl group would be favored.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F NMR) and coupling constants can be calculated to aid in the assignment of experimental spectra. The predicted ¹⁹F NMR spectrum would be of particular interest due to the presence of the difluoro group.

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the positions of absorption bands in the IR spectrum. This can help identify characteristic functional groups, such as the O-H stretch of the alcohol, the C-O-C stretch of the ether, and the C-F stretches.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using time-dependent DFT (TD-DFT). This would provide information about the wavelengths of maximum absorption and the nature of the electronic excitations.

Modeling of Reaction Mechanisms and Energetics

Theoretical modeling can be employed to investigate the potential chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is crucial for understanding the reaction kinetics and for predicting the most likely reaction pathways.

For example, the reactivity of the hydroxyl group in esterification or etherification reactions could be modeled. The calculations would help in understanding how the electronic effects of the bromophenoxy and difluoro groups influence the reactivity of the alcohol. Similarly, reactions involving the aromatic ring, such as nucleophilic aromatic substitution, could be explored.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior and reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For this compound, various descriptors can be calculated, including:

Ionization Potential and Electron Affinity: Related to the HOMO and LUMO energies, these descriptors indicate the ease of removing or adding an electron.

Fukui Functions: These descriptors indicate the local reactivity of different atomic sites within the molecule, highlighting which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.

By correlating these descriptors with experimental data for a series of related compounds, it would be possible to develop predictive models for the reactivity and properties of new molecules in this class.

Future Perspectives in the Academic Research of 2 4 Bromophenoxy 2,2 Difluoroethanol

Development of Novel Synthetic Paradigms

The current synthesis of 2-(4-Bromophenoxy)-2,2-difluoroethanol typically involves the reaction of 4-bromophenol (B116583) with a suitable 2,2-difluoroethanol (B47519) derivative. While effective, future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes.

Key Research Directions:

Catalytic Methodologies: A primary focus will be the development of catalytic methods to construct the core structure. This could involve transition-metal-catalyzed cross-coupling reactions to form the ether linkage, potentially under milder conditions and with higher functional group tolerance.

Flow Chemistry: The adoption of continuous flow chemistry for the synthesis of this compound and its derivatives could offer significant advantages in terms of safety, scalability, and product consistency.

Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. Future research may explore the use of engineered enzymes for the stereoselective synthesis of chiral derivatives of this compound.

A comparative table of potential synthetic paradigms is presented below:

| Synthetic Paradigm | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | Milder reaction conditions, higher yields, broad substrate scope. | Development of novel ligands and catalyst systems. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |

| Biocatalysis | High stereoselectivity, environmentally benign conditions. | Enzyme screening and protein engineering. |

Exploration of Uncharted Reaction Pathways

The reactivity of this compound is primarily centered around the hydroxyl group and the bromine atom. Future academic research will delve into previously unexplored reaction pathways to unlock new synthetic possibilities.

Potential Reaction Pathways to be Explored:

C-H Activation: Direct functionalization of the aromatic C-H bonds of the 4-bromophenoxy group would provide a powerful tool for rapid diversification, avoiding the need for pre-functionalized starting materials.

Difluoromethylidene Group Chemistry: The difluoromethylidene group (CF2) can participate in a variety of transformations. Research into the generation and subsequent reactions of radical or carbene species at this position could lead to novel molecular architectures.

Multicomponent Reactions: The development of multicomponent reactions involving this compound would enable the one-pot synthesis of complex molecules with high atom economy.

A summary of known functionalizations of the hydroxyl group is provided in the table below, offering a foundation for future explorations. researchgate.net

| Reagent | Conditions | Product Type |

| Propargyl bromide, Cs2CO3 | DMF, rt, 48 h | Propargyl ether |

| Allyl bromide, Cs2CO3 | DMF, rt, 24 h | Allyl ether |

| Benzyl (B1604629) 2-bromoacetate, Cs2CO3 | DMF, rt, 17 h | Ester |

| Tf2O, pyridine | CH2Cl2, 0 °C, 2 h | Triflate |

| H-l-Ala-OEt*HCl, DIPEA | DMF, rt, 17 h | Amino acid conjugate |

Integration with Sustainable Chemistry Principles

The principles of green and sustainable chemistry are increasingly influencing the direction of academic research. Future work on this compound will likely incorporate these principles at every stage, from synthesis to application.

Areas for Sustainable Chemistry Integration:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Investigating the possibility of deriving the phenol (B47542) or ethanol (B145695) moieties from renewable biomass sources.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalyst Recycling: Developing methodologies for the efficient recovery and reuse of catalysts employed in the synthesis and functionalization of the target compound.

Advanced Characterization Methodologies Development

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational molecular design. Future research will leverage advanced characterization techniques to gain deeper insights.

Prospective Characterization Techniques:

Advanced NMR Spectroscopy: Employing sophisticated NMR techniques, such as solid-state NMR and fluorine-19 NMR, to probe the conformational dynamics and intermolecular interactions of this compound in various environments.

X-ray Crystallography: Obtaining high-resolution crystal structures of derivatives and co-crystals to elucidate the precise three-dimensional arrangement of atoms and understand non-covalent interactions.

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to predict spectroscopic properties, reaction mechanisms, and biological activities, thereby guiding experimental efforts.

Expanding its Utility as a Synthetic Scaffold in Diversified Chemical Research

The true potential of this compound lies in its application as a versatile building block for the synthesis of a wide range of functional molecules. Future academic research will focus on expanding its utility beyond its current applications.

Potential Areas of Application:

Medicinal Chemistry: The difluoromethyl ether moiety is a valuable pharmacophore that can enhance metabolic stability and binding affinity. Future research will likely see the incorporation of the 2-(4-Bromophenoxy)-2,2-difluoroethoxy motif into novel drug candidates targeting a variety of diseases.

Agrochemicals: The unique properties imparted by the fluorine atoms can lead to the development of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.

Materials Science: The incorporation of this fluorinated building block into polymers and liquid crystals could lead to materials with enhanced thermal stability, chemical resistance, and unique optical properties.

Macrocycle Synthesis: The functional handles on this compound make it an attractive precursor for the synthesis of complex macrocyclic structures with potential applications in host-guest chemistry and catalysis. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.